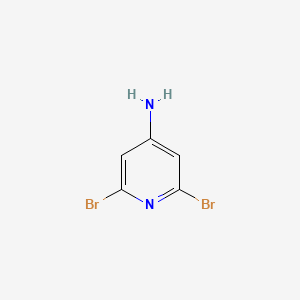

2,6-Dibromopyridin-4-amine

Descripción

Significance of Halogenated Pyridine (B92270) Derivatives in Synthetic Chemistry

Halogenated pyridine derivatives are a cornerstone of modern synthetic chemistry, prized for their utility in constructing a diverse range of functional molecules. nih.gov The presence of halogen atoms on the pyridine ring significantly influences the electronic properties of the molecule, enhancing its reactivity and enabling a variety of chemical transformations. nih.gov This reactivity is particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govmountainscholar.org

The carbon-halogen bond in these compounds serves as a versatile handle for introducing other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. chemblink.com This capability allows chemists to build complex molecular architectures with a high degree of control over the final structure. nih.gov Halopyridines are not only important as synthetic intermediates but are also found as integral components of many biologically active compounds and functional materials. nih.govchemrxiv.org The ability to selectively introduce halogens at specific positions on the pyridine ring is a critical aspect of modern synthetic strategy, enabling the fine-tuning of a molecule's properties for a desired application. mountainscholar.orgchemrxiv.org

Historical Context of 2,6-Dibromopyridin-4-amine Research and Development

The exploration of halogenated pyridines dates back to the mid-20th century, driven by the need for reactive and stable intermediates in organic synthesis. chemblink.com The introduction of bromine atoms into the pyridine structure was a key development, providing chemists with versatile scaffolds for further chemical modification. chemblink.com While specific early research milestones for this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader progress in the synthesis and application of halogenated heterocycles.

The synthesis of related compounds, such as 2,6-Dibromopyridine (B144722), has been a subject of study, with various methods developed for its preparation. guidechem.comchemicalbook.com The functionalization of such precursors to introduce an amino group at the 4-position represents a logical progression in the quest for novel building blocks with enhanced utility. The development of synthetic routes to access unsymmetrically substituted pyridines has been a significant challenge, and methods to selectively functionalize one of the bromine atoms in a dibromopyridine are of considerable interest. researchgate.netresearchgate.net

Scope and Research Trajectories of this compound

The research landscape for this compound is expanding, with its application as a key intermediate in several areas of chemical science. Its structural features make it a valuable precursor in medicinal chemistry, materials science, and the agrochemical industry. chemimpex.com

In medicinal chemistry , this compound serves as a crucial building block for the synthesis of biologically active molecules. chemimpex.com It is particularly noted for its role in the development of potential anti-cancer and anti-inflammatory agents. chemimpex.com The ability to modify the amino and bromo substituents allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies, a fundamental process in drug discovery.

In materials science , this compound is utilized in the creation of novel polymers and dyes. chemimpex.com The pyridine and bromine moieties can be exploited to impart specific properties, such as thermal stability and chemical resistance, to the resulting materials. chemimpex.com Its capacity to act as a ligand for metal complexes also opens avenues for its use in catalysis and the development of advanced electronic materials. chemimpex.com

In the agrochemical sector , this compound is a precursor for the synthesis of herbicides and fungicides. chemimpex.com The targeted modification of its structure can lead to the development of more effective and selective crop protection agents. chemimpex.com

Current research continues to explore the synthetic versatility of this compound. Studies have demonstrated its use in copper-catalyzed C-N cross-coupling reactions to produce unsymmetrically substituted pyridines, which are valuable intermediates for pharmaceuticals and advanced materials. researchgate.netresearchgate.net The selective functionalization of this compound remains an active area of investigation, promising to unlock further applications in various scientific disciplines.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39771-34-1 | manchesterorganics.comaksci.comarctomsci.com |

| Molecular Formula | C5H4Br2N2 | chemimpex.comaksci.com |

| Molecular Weight | 251.91 g/mol | chemimpex.comnih.gov |

| Appearance | Light yellow to off-white crystalline powder | chemimpex.com |

| Melting Point | 200-214 °C | chemimpex.com |

| Boiling Point | 373.7 °C at 760 mmHg | guidechem.com |

| Density | 2.147 g/cm³ | guidechem.com |

| IUPAC Name | This compound | nih.gov |

Table 2: Key Research Applications of this compound

| Research Area | Application | Key Findings |

| Medicinal Chemistry | Intermediate for anti-cancer and anti-inflammatory drugs. | Serves as a versatile scaffold for creating diverse molecular structures for drug discovery. chemimpex.com |

| Materials Science | Precursor for specialty polymers and dyes. | Enhances properties like thermal stability and chemical resistance in materials. chemimpex.com |

| Agrochemicals | Building block for herbicides and fungicides. | Enables the development of new crop protection agents. chemimpex.com |

| Organic Synthesis | Synthesis of unsymmetrical 2,6-disubstituted pyridines. | Copper-catalyzed cross-coupling reactions allow for selective functionalization. researchgate.netresearchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dibromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFZVUOMTODHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555745 | |

| Record name | 2,6-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39771-34-1 | |

| Record name | 2,6-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-dibromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 2,6 Dibromopyridin 4 Amine and Its Precursors

Direct Synthesis Approaches to 2,6-Dibromopyridin-4-amine

Direct synthesis strategies aim to construct the this compound molecule through targeted reactions on specifically chosen precursors.

A prominent pathway to synthesize this compound involves a three-step process starting from 2,6-dibromopyridine (B144722): oxidation, nitration, and subsequent reduction. guidechem.com This sequence strategically introduces the amino group at the 4-position of the dibrominated pyridine (B92270) ring.

The initial step often involves the oxidation of 2,6-dibromopyridine to form 2,6-dibromopyridine N-oxide. This is followed by nitration. For instance, the related compound 2,6-dibromo-4-nitropyridine (B61615) can be treated with nitrated sodium tartrate to yield 2,6-dibromo-4-nitropyridine oxide. A more direct nitration of 2,6-dibromo-pyridin-4-ylamine itself can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce a nitro group, yielding 4-Amino-2,6-dibromo-3-nitropyridine. chemicalbook.com The final step is the reduction of the nitro group to an amine, which can be accomplished using various reducing agents, such as H₂ over a Palladium-on-carbon (Pd-C) catalyst.

A specific protocol for the nitration of 4-amino-2,6-dibromopyridine involves dissolving it in concentrated sulfuric acid, cooling the solution, and then cautiously adding concentrated nitric acid. chemicalbook.com After stirring, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered. chemicalbook.com

Table 1: Synthesis of 4-Amino-2,6-dibromo-3-nitropyridine

| Starting Material | Reagents | Temperature | Duration | Product | Yield | Reference |

|---|

Alternative syntheses of substituted dibromopyridines can start from more accessible pyridine derivatives. One such method begins with 2-aminopyridine. google.com This process involves the acetylation of 2-aminopyridine, followed by bromination. The resulting 2-amino-5-bromopyridine (B118841) then undergoes a Sandmeyer-type reaction, where the amino group is converted to a bromo group using a nitrite (B80452) source in the presence of cuprous bromide and hydrobromic acid, to yield a dibromopyridine. google.com While this example produces 2,5-dibromopyridine, similar principles can be applied to synthesize other isomers by choosing appropriately substituted starting materials and directing groups. For instance, starting with 6-amino-2-methylpyridine, a sequence of diazotization, bromination, and oxidation can yield 6-bromo-2-pyridine carboxylic acid, a precursor for further functionalization. google.com

Synthesis of 2,6-Dibromopyridine as a Key Intermediate

2,6-Dibromopyridine is a fundamental intermediate for producing this compound and other disubstituted pyridine derivatives. guidechem.comresearchgate.netmdpi.com

A common and scalable method for preparing 2,6-dibromopyridine is through a halogen exchange reaction, starting with 2,6-dichloropyridine (B45657). google.com This reaction is typically performed by heating 2,6-dichloropyridine with a bromide source, such as sodium bromide or hydrobromic acid. guidechem.comgoogle.com The mechanism involves nucleophilic aromatic substitution where bromide ions displace the chloride ions at the 2 and 6 positions.

Several protocols have been reported with varying conditions and yields. For example, refluxing 2,6-dichloropyridine with sodium bromide and a 40% hydrobromic acid aqueous solution for 24 hours at 80-150°C can produce 2,6-dibromopyridine with a yield of 66.4%. guidechem.comgoogle.com Another method involves passing hydrogen bromide gas through a solution of 2,6-dichloropyridine in anhydrous acetic acid at 110°C for 9 hours, resulting in a 92% yield. chemicalbook.com

Table 2: Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine

| Bromide Source | Solvent/Acid | Temperature | Duration | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| NaBr, HBr (aq) | Water | 80-150°C (reflux) | 24 h | 66.4% | 98.5% | guidechem.comgoogle.com |

| HBr (gas) | Acetic Acid | 110°C | 9 h | 92% | - | chemicalbook.com |

Beyond halogen exchange, other methods exist for synthesizing 2,6-dibromopyridine. The bromination of 2,6-dihydroxypyridine (B1200036) is one such alternative. wikipedia.org Gas-phase bromination of pyridine derivatives at high temperatures (450-550°C) represents another approach. researchgate.net For example, passing a mixture of 2,6-dibromopyridine and bromine over an iron bromide-pumice catalyst can substitute the 3- and 5-hydrogen atoms. researchgate.net In the absence of such a catalyst, substitution occurs at the 4-position, though the reaction is slow at lower temperatures. researchgate.net

Environmentally friendlier methods are also being developed, such as using metal bromides with an oxidant like hydrogen peroxide under catalytic conditions to avoid the use of corrosive elemental bromine. Electrochemical bromination is another emerging green alternative that offers high selectivity without the need for chemical oxidants. smolecule.com

Selective Functionalization and Derivatization Strategies

The pyridine ring in 2,6-dibromopyridine and its derivatives is amenable to a variety of selective functionalization reactions, allowing for the creation of diverse molecular structures.

A practical protocol for the selective synthesis of 6-substituted 2-bromopyridine (B144113) compounds has been developed using a copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine and various amines. researchgate.netresearchgate.net This method allows for the controlled monosubstitution of the pyridine ring. For example, reacting 2,6-dibromopyridine with amines like benzimidazole (B57391) or pyrrole (B145914) in the presence of a copper(I) iodide catalyst and a ligand in DMSO at 90°C yields the corresponding monosubstituted products in good yields. researchgate.net Microwave-assisted, metal-free amination reactions have also been shown to be effective, offering a more environmentally benign approach. researchgate.netrsc.org

Further derivatization can be achieved through other cross-coupling reactions. The bromine atoms can be replaced with trifluoromethyl groups using reagents like trifluoromethyl copper (CuCF₃) under palladium catalysis. A selective metal-halogen exchange can be performed using reagents like isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), which allows for subsequent reactions at one of the bromo-positions under milder conditions than traditional organolithium reagents. mdpi.com Additionally, 2,6-dibromopyridine can be converted to 2,6-bis(trimethyltin)pyridine, which is a versatile building block for Stille-type coupling reactions to create bipyridines and terpyridines. cmu.edu

The amino group in this compound itself enhances its reactivity and can be a site for further modification, making it a valuable intermediate for synthesizing biologically active molecules and specialty materials. chemimpex.com

Table of Compounds

| Compound Name | |

|---|---|

| 2,5-dibromopyridine | |

| 2,6-bis(trimethyltin)pyridine | |

| 2,6-dibromo-4-aminopyridine | (synonym for this compound) |

| 2,6-dibromo-4-nitropyridine | |

| 2,6-dibromo-4-nitropyridine oxide | |

| This compound | |

| 2,6-dibromopyridine | |

| 2,6-dibromopyridine N-oxide | |

| 2,6-dichloropyridine | |

| 2,6-dihydroxypyridine | |

| 2-amino-5-bromopyridine | |

| 2-aminopyridine | |

| 4-Amino-2,6-dibromo-3-nitropyridine | |

| 6-amino-2-methylpyridine | |

| 6-bromo-2-pyridine carboxylic acid | |

| Benzimidazole | |

| Copper(I) iodide | |

| CuCF₃ | (Trifluoromethyl copper) |

| Hydrobromic acid | |

| Hydrogen bromide | |

| Isopropylmagnesium chloride lithium chloride | |

| Nitric acid | |

| Palladium-on-carbon | |

| Pyrrole | |

| Sodium bromide | |

| Sodium nitrite | |

| Sulfuric acid |

Copper-Catalyzed C-N Bond Formation with Amines

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation or Ullmann-type reaction, is a powerful and cost-effective method for forming carbon-nitrogen bonds. researchgate.netresearchgate.net This approach is particularly valuable for the amination of aryl halides, including the precursors to this compound. Recent advancements have focused on developing milder reaction conditions and improving selectivity, making it a more attractive alternative to palladium-catalyzed methods. nih.govnih.gov

A significant challenge in the functionalization of symmetric dihaloarenes like 2,6-dibromopyridine is achieving selective mono-substitution over the undesired double substitution. researchgate.net Controlling the reaction stoichiometry and optimizing conditions are crucial for maximizing the yield of the mono-aminated product, such as 2-bromo-6-aminopyridine derivatives. Research has demonstrated that a practical and efficient protocol using a copper catalyst can effectively control the selectivity of the C-N cross-coupling reaction. researchgate.net This method successfully couples 2,6-dibromopyridine with a range of amines, including various nitrogen heterocycles, to yield the desired mono-substituted products. researchgate.net For instance, the reaction with benzimidazole afforded the mono-aminated product in 81% yield. researchgate.net In some cases, such as the diamination of 2,6-dibromopyridine with aqueous ammonia, incomplete reactions can lead to a mixture containing the mono-amination product, 2-bromo-6-aminopyridine. researchgate.net

| Amine | Product | Isolated Yield (%) |

|---|---|---|

| Benzimidazole | 2-Bromo-6-(1H-benzimidazol-1-yl)pyridine | 81 |

| Imidazole (B134444) | 2-Bromo-6-(1H-imidazol-1-yl)pyridine | 72 |

| Pyrrole | 2-Bromo-6-(1H-pyrrol-1-yl)pyridine | 76 |

| Pyrazole | 2-Bromo-6-(1H-pyrazol-1-yl)pyridine | 60 |

| Indazole | 2-Bromo-6-(1H-indazol-1-yl)pyridine | 55 |

| Indole | 2-Bromo-6-(1H-indol-1-yl)pyridine | 48 |

The choice of ligand is critical in copper-catalyzed amination as it influences both catalytic activity and selectivity. researchgate.net An appropriate ligand can stabilize the copper catalyst and accelerate the reaction, often allowing for lower temperatures and broader substrate scope. In a study on the selective mono-amination of 2,6-dibromopyridine, a specific ligand (L4, 2-(di-tert-butylphosphino)ethyltrimethylammonium chloride) was found to be highly effective when paired with a CuI catalyst. researchgate.net In other copper-catalyzed systems for aminating halopyridines, simple and inexpensive ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) have proven successful. researchgate.netrsc.org The development of highly sterically encumbered N1,N2-diaryl diamine ligands has been shown to resist catalyst deactivation and promote the challenging amination of aryl chlorides under mild conditions, a principle that can be extended to bromopyridine systems. nih.gov These advanced ligands often work by increasing the electron density on the copper center, which facilitates the oxidative addition step of the catalytic cycle. nih.gov

Steric hindrance on either the amine or the aryl halide substrate can significantly impede C-N cross-coupling reactions. researchgate.netnih.gov In the copper-catalyzed amination of 2,6-dibromopyridine, the effect of steric hindrance was evident when using bulky amines. For example, the reaction with 2-methyl-1H-imidazole and 2-methyl-1H-benzimidazole resulted in moderate yields, which was a noticeable decrease compared to their less hindered counterparts. researchgate.net Overcoming the challenge of coupling sterically demanding partners is a major focus of catalyst development. nih.gov Novel ligand systems, such as those based on a pyrrole-ol motif, have been specifically designed to facilitate the coupling of ortho-substituted aryl iodides with hindered amines, a transformation that was previously unreported for copper catalysis. nih.gov This demonstrates that with the appropriate ligand, even highly challenging C-N bond formations involving significant steric clash can be achieved. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for forming carbon-carbon bonds. beilstein-journals.orglibretexts.org These reactions enable the arylation of halo-pyridines, such as precursors of this compound, providing access to a vast array of substituted pyridine structures. beilstein-journals.orgrsc.org The reaction's high functional group tolerance and generally mild conditions make it suitable for complex molecule synthesis. libretexts.org

Achieving selective mono-arylation of 2,6-dibromopyridine is a key strategy for synthesizing unsymmetrical pyridine derivatives. rsc.org Due to the electronic equivalence of the two bromine atoms, controlling the reaction to favor single substitution requires careful optimization of the catalytic system. rsc.orgnih.gov A highly effective method employs N-heterocyclic carbene (NHC) ligands in a palladium-catalyzed process. rsc.orggrafiati.com This system has been shown to perform selective mono-arylation on 2,6-dibromopyridine in a water/acetonitrile solvent system at ambient temperature, which is a significant advantage for practical applications. rsc.org The choice of ligand is paramount; bulky, electron-donating phosphine (B1218219) ligands such as S-Phos and X-Phos are also used to control reactivity in Suzuki-Miyaura couplings, although their optimization in some systems has been aimed at achieving full diarylation. beilstein-journals.org Understanding the conditions that drive the reaction to completion (diarylation) provides insight into how to suppress it and favor mono-arylation, typically through lower temperatures, shorter reaction times, or substoichiometric amounts of the coupling partner. beilstein-journals.org

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-Bromo-6-phenylpyridine | 92 |

| 4-Methylphenylboronic acid | 2-Bromo-6-(p-tolyl)pyridine | 94 |

| 4-Methoxyphenylboronic acid | 2-Bromo-6-(4-methoxyphenyl)pyridine | 90 |

| 4-Fluorophenylboronic acid | 2-Bromo-6-(4-fluorophenyl)pyridine | 91 |

| 4-Chlorophenylboronic acid | 2-Bromo-6-(4-chlorophenyl)pyridine | 89 |

| 3-Methoxyphenylboronic acid | 2-Bromo-6-(3-methoxyphenyl)pyridine | 93 |

The mono-arylated products derived from 2,6-dibromopyridine are valuable intermediates for the synthesis of more complex, diversely substituted pyridines. rsc.org These intermediates can undergo a second, distinct cross-coupling reaction. By using a different arylboronic acid in the subsequent step, unsymmetrically 2,6-disubstituted pyridines can be prepared in high yields. beilstein-journals.orgrsc.org This sequential, one-pot approach provides an efficient and reliable pathway to access libraries of diversely decorated pyridine rings, which are important scaffolds for organic and medicinal chemists. rsc.org This strategy avoids the often complicated and substrate-specific de novo synthesis of the pyridine ring, offering a more general and flexible method for generating structural diversity. beilstein-journals.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a fundamental class of reactions for functionalizing pyridines. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. wikipedia.org In the case of 2,6-dibromopyridine, introducing a nucleophile at the C4 position requires carefully controlled conditions to achieve the desired selectivity over substitution at the C2 or C6 positions.

A significant advancement in this area is the use of copper-catalyzed C–N cross-coupling reactions. Research has demonstrated an efficient and highly selective protocol for the monoamination of 2,6-dibromopyridine. researchgate.net This method allows for the controlled reaction between 2,6-dibromopyridine and a variety of amines, overcoming the difficulties often associated with preparing unsymmetrical 2,6-disubstituted pyridines. researchgate.net The choice of the copper source and ligand is critical for catalytic efficiency, with copper(I) sources like CuI generally showing superior activity compared to copper(II) sources. researchgate.net

| Copper Source | Ligand | Base | Solvent | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| CuI | 1,2-ethanediamine | K₂CO₃ | DMF | High selectivity for mono-aminated product | researchgate.net |

| Cu₂O | N,N'-dimethyl-1,2-ethanediamine | Cs₂CO₃ | Toluene | Moderate to good yield | researchgate.net |

| CuI | None | K₂CO₃ | DMF | Lower product yield observed | researchgate.net |

Another advanced approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and enable the use of more environmentally benign solvents like ethanol. tandfonline.com Studies on the nucleophilic substitution of halopyridines have shown that microwave heating provides a versatile and efficient method for preparing derivatives in high yields. tandfonline.com For instance, the reaction of 2,6-dibromopyridine with nucleophiles such as 2-aminoethanethiol in ethanol, using sodium ethoxide as a base, proceeds rapidly under microwave irradiation to yield the mono-substituted product. tandfonline.com This technique demonstrates broad applicability for the nucleophilic substitution of various halopyridines. tandfonline.com

| Substrate | Nucleophile | Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-dibromopyridine | 2-aminoethanethiol hydrochloride | Sodium (2 eq.) | Ethanol, Microwave | 2-(2-Aminoethylsulfanyl)-6-bromopyridine | 87% | tandfonline.com |

| 2,6-dibromopyridine | Sodium thiomethoxide | N/A | Ethanol, Microwave | 2-Bromo-6-(methylthio)pyridine | 93% | tandfonline.com |

Lithiation and Subsequent Quenching Reactions

Lithiation followed by reaction with an electrophile is a powerful strategy for the functionalization of pyridine rings. This process typically involves a bromine-lithium exchange using a strong organolithium base, such as n-butyllithium (n-BuLi), to generate a highly reactive pyridyllithium intermediate.

For 2,6-dibromopyridine, lithiation can be controlled to occur selectively. Treatment with n-BuLi at very low temperatures, such as -78°C, generates a 2-bromo-6-lithiopyridine intermediate. This lithiated species can then be "quenched" by reacting it with a suitable electrophile to introduce a new functional group. For example, reacting the intermediate with dimethylformamide (DMF) introduces a formyl group at the 6-position. While this specific quench leads to a different product, the methodology is central to creating diverse precursors.

| Substrate | Lithiating Agent | Conditions | Electrophile (Quencher) | Resulting Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 2,6-dibromopyridine | n-butyllithium | -78°C, THF | DMF | (6-bromo-2-pyridyl)methanol (after reduction) | |

| 2,3-dibromopyridine | n-butyllithium | Flow microreactor, -20°C | Iodomethane | 3-Bromo-2-methylpyridine | researchgate.net |

| 2-(Trifluoromethyl)nicotinic acid | LTMP | -78°C, THF/DMI | Iodine | 4-Iodo-2-(trifluoromethyl)nicotinic acid | thieme-connect.com |

A significant innovation in this field is the use of flow microreactors for carrying out Br/Li exchange reactions. This technology allows for precise temperature control and short residence times, which enables the reaction to be performed at higher temperatures (e.g., -20°C instead of -78°C) without decomposition of the thermally sensitive pyridyllithium intermediate. researchgate.net This avoidance of cryogenic conditions makes the process more amenable to industrial scale-up. researchgate.net

Furthermore, directed lithiation can be employed to control regioselectivity. In certain pyridine derivatives, existing functional groups can direct the metalation to a specific position. For instance, a carboxylic acid group has been shown to direct lithiation to the adjacent C-4 position on a substituted pyridine ring, which upon quenching with an electrophile like iodine, yields the 4-substituted product. thieme-connect.com

Acylation Reactions Involving Pyridine Derivatives

Acylation reactions are crucial in organic synthesis for creating carbon-carbon bonds and introducing carbonyl functionalities. While direct Friedel-Crafts acylation of the pyridine ring is challenging due to the ring's deactivation by the electronegative nitrogen, acylation plays a key role in modifying precursors for the synthesis of complex pyridines. wikipedia.org In this context, acylation is most often applied to functional groups already attached to the pyridine ring, such as an amino group.

A common strategy involves the acylation of an aminopyridine precursor. The resulting amide can serve as a protecting group, preventing unwanted side reactions, or as a directing group to influence the regioselectivity of subsequent transformations like halogenation. For example, a potential synthetic route towards this compound could involve the initial acylation of a 4-aminopyridine (B3432731) derivative.

In these reactions, pyridine itself, or more nucleophilic derivatives like 4-dimethylaminopyridine (B28879) (DMAP), are often used as catalysts to activate acylating agents such as carboxylic acid anhydrides or halides. atamanchemicals.com This activation facilitates the acylation of the target substrate.

| Substrate | Acylating Agent | Catalyst | Potential Product | Purpose of Acylation | Reference |

|---|---|---|---|---|---|

| 4-Aminopyridine | Acetic Anhydride | DMAP (catalytic) | 4-Acetamidopyridine | Protecting the amino group before ring bromination | atamanchemicals.com |

| Pyridine Derivative | Acyl Chloride | Pyridine (solvent/base) | N-acylated or C-acylated product | Activation of the acylating agent | atamanchemicals.com |

The utility of 2,6-dibromopyridine itself has been noted in acylation reactions, not as a substrate, but as a non-nucleophilic base. Its role is to scavenge the acid byproduct (e.g., HCl) generated during the acylation of other molecules, such as alkenes, using an acyl chloride in the presence of a Lewis acid like AlCl₃. researchgate.net This application, while highlighting a property of a key precursor, is distinct from the synthetic reactions that build the target molecule's structure.

Iii. Reactivity and Mechanistic Investigations of 2,6 Dibromopyridin 4 Amine

Reaction Pathways in C-N Coupling Processes

Carbon-nitrogen (C-N) coupling reactions are fundamental transformations in organic chemistry, and 2,6-dibromopyridin-4-amine is a valuable substrate for such processes, primarily through palladium- or copper-catalyzed methods. The bromine atoms at the C2 and C6 positions are excellent leaving groups, facilitating cross-coupling with a variety of nitrogen-containing nucleophiles.

Research on the closely related 2,6-dibromopyridine (B144722) has shown that selective mono-amination can be achieved, which is a significant challenge due to the similar reactivity of the two C-Br bonds. researchgate.netresearchgate.net For instance, copper-catalyzed coupling reactions have been developed to selectively form monosubstituted products. The choice of ligand is crucial in controlling the selectivity between mono- and di-substitution. researchgate.net In the case of this compound, the presence of the 4-amino group electronically influences the two bromine atoms, but they remain the primary sites for coupling reactions like the Buchwald-Hartwig amination. This reaction allows for the formation of more complex diamino- or triaminopyridine derivatives, which are scaffolds for various functional molecules.

The synthesis of unsymmetrical 2,6-disubstituted pyridines is often complicated, but sequential coupling reactions provide a viable pathway. researchgate.net Starting with this compound, a first C-N coupling can be performed, followed by a second, different coupling at the remaining C-Br position. This stepwise functionalization is critical for building complex, non-symmetrical pyridine-based ligands and materials.

Table 1: Representative C-N Coupling Reactions on Brominated Pyridines

| Catalyst System | Reactants | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| CuI / 1,2-ethanediamine | 2,6-dibromopyridine, various amines | 6-Amino-2-bromopyridine | Ligand choice controls selectivity for mono-substitution. | researchgate.net |

| Palladium / Biarylphosphine ligands | Aryl halides, Imidazoles | N-Arylbenzimidazoles | Efficient for N-arylation of diazoles. | acs.org |

| Palladium / XPhos | 2,6-dibromo-4-cyanopyridine | Cyanation Products | Efficient cyanation under anhydrous conditions. |

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes the ring susceptible to nucleophilic attack, particularly at the α (2,6) and γ (4) positions. In this compound, the bromine atoms at the 2- and 6-positions serve as effective leaving groups, making these sites highly reactive towards nucleophilic aromatic substitution (SNAr). chemicalforums.comresearchgate.net The rate of nucleophilic substitution on a pyridine ring is significantly faster than on a corresponding benzene (B151609) derivative. For example, 2-chloropyridine (B119429) reacts with sodium methoxide (B1231860) orders of magnitude faster than chlorobenzene. chemicalforums.com

Conversely, the amino group at the 4-position is a strong electron-donating group. It activates the pyridine ring towards electrophilic aromatic substitution by increasing the electron density, primarily at the ortho (3,5) positions. smolecule.comthieme-connect.com However, in this compound, these positions are adjacent to the bulky and electron-withdrawing bromine atoms, which can sterically hinder and electronically disfavor electrophilic attack. Therefore, electrophilic substitution on this compound is less common and requires carefully chosen conditions. The dominant reactivity pathway remains the nucleophilic substitution at the C2 and C6 positions.

Nucleophilic Attack: Favored at C2 and C6 due to the inductive effect of the ring nitrogen and the good leaving group ability of bromine. The amino group at C4 further enhances the electrophilicity of the C2/C6 positions through resonance.

Electrophilic Attack: The 4-amino group directs electrophiles to the C3 and C5 positions. However, this is often outcompeted by the propensity for nucleophilic substitution at the halogenated carbons.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are profoundly influenced by its substituents.

Amino Group (-NH₂): As a powerful electron-donating group (EDG) at the para-position (C4) relative to the ring nitrogen, the amino group increases the electron density of the ring. This has several consequences:

It increases the nucleophilicity of the ring nitrogen, affecting its ability to coordinate with catalysts or undergo protonation.

It thermodynamically stabilizes the transition state for nucleophilic attack at the C2/C6 positions by delocalizing the negative charge in the Meisenheimer intermediate. chemicalforums.com

It activates the ring for potential electrophilic substitutions at C3/C5, although this is often not the primary reaction pathway. thieme-connect.com

Bromo Groups (-Br): The two bromine atoms have dual effects:

Inductive Effect: As halogens, they are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. This effect makes the C2 and C6 carbons highly electrophilic.

Leaving Group Ability: Bromine is an excellent leaving group, which kinetically favors nucleophilic aromatic substitution reactions.

Steric Hindrance: The presence of bromine atoms at the positions flanking the ring nitrogen can sterically influence the approach of reagents.

The substitution of the first bromine atom with a nucleophile introduces a new substituent, which in turn modifies the reactivity of the second bromine atom. If the incoming group is electron-donating, it can decrease the reactivity of the remaining C-Br bond towards further nucleophilic attack, potentially allowing for selective mono-substitution even with an excess of the nucleophile. chemicalforums.com

Table 2: Qualitative Influence of Substituents on the Pyridine Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | 4 | Strong Electron-Donating (Resonance) | Activates towards electrophilic attack (at C3/C5); Stabilizes intermediate in nucleophilic attack (at C2/C6). |

| Bromo (-Br) | 2, 6 | Strong Electron-Withdrawing (Inductive) | Activates towards nucleophilic attack; Deactivates towards electrophilic attack; Good leaving group. |

Spectroscopic Techniques for Reaction Monitoring and Characterization

Raman spectroscopy is a valuable, non-invasive technique for in-situ reaction monitoring. For reactions involving this compound, it can provide real-time information on changes in chemical bonding and molecular structure. Although specific studies focusing solely on the Raman analysis of this compound's reactions are not prevalent, the principles can be inferred from analyses of related pyridine compounds. researchgate.netup.ac.za

Key applications would include:

Monitoring C-Br Bond Cleavage: The C-Br stretching vibration gives a characteristic Raman signal. The disappearance of this signal can be quantitatively correlated with the consumption of the starting material during a nucleophilic substitution or cross-coupling reaction.

Tracking Ring Vibrations: The vibrational modes of the pyridine ring are sensitive to changes in substitution patterns and electronic distribution. researchgate.net As the bromine atoms are replaced, shifts in the ring breathing modes can be observed, providing insight into the reaction progress and the formation of intermediates and products.

Catalyst Speciation: In catalytic processes, such as palladium-catalyzed couplings, surface-enhanced Raman spectroscopy (SERS) can be used to study the species adsorbed on the catalyst surface, helping to elucidate the reaction mechanism. acs.org

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the definitive structural characterization of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR):

¹H NMR: The proton NMR spectrum of this compound is simple and characteristic. It would show a singlet for the two equivalent aromatic protons at the C3 and C5 positions and a broad singlet for the amino (-NH₂) protons. nih.gov Upon reaction, changes in the chemical shifts and coupling patterns of these aromatic protons provide direct evidence of substitution at the C2 or C6 positions. For example, in a mono-substituted product, the two aromatic protons would become inequivalent, leading to two distinct signals (doublets).

¹³C NMR: The carbon spectrum confirms the substitution pattern. The C2 and C6 carbons bonded to bromine would appear at a characteristic downfield shift. The disappearance of one of these signals and the appearance of a new signal corresponding to the carbon bonded to the incoming nucleophile confirms the reaction outcome. nih.gov

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition. nih.gov This is crucial for confirming the identity of a newly synthesized derivative. The isotopic pattern for molecules containing two bromine atoms (a characteristic 1:2:1 ratio for the M, M+2, and M+4 peaks) is a definitive signature for this compound. After a substitution reaction, the disappearance of this pattern and the emergence of a new molecular ion peak confirms the displacement of one or both bromine atoms.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-dibromopyridine |

| 2-chloropyridine |

| chlorobenzene |

| sodium methoxide |

| 2,6-dibromo-4-cyanopyridine |

| 6-Amino-2-bromopyridine |

| N-Arylbenzimidazoles |

| Arylethylpyridines |

Iv. Applications in Advanced Organic Synthesis and Materials Science

2,6-Dibromopyridin-4-amine as a Versatile Synthetic Building Block

This compound is highly valued as a versatile intermediate or building block in synthetic organic chemistry. chemimpex.com The two bromine atoms at the 2 and 6 positions of the pyridine (B92270) ring are susceptible to various substitution reactions, particularly metal-catalyzed cross-coupling reactions. This dual reactivity allows for the stepwise and selective introduction of different functional groups, leading to the creation of unsymmetrical 2,6-disubstituted pyridine derivatives, which are often challenging to prepare through other methods. researchgate.netresearchgate.net

A significant application of this compound is in copper-catalyzed C-N bond-forming reactions. researchgate.net Researchers have developed efficient protocols for the selective mono-amination of 2,6-dibromopyridine (B144722) and its derivatives, where one bromine atom reacts with an amine while the other remains intact for subsequent functionalization. researchgate.netresearchgate.net This selective reactivity is crucial for constructing complex molecules with precisely defined architectures. The choice of catalyst, ligand, and reaction conditions can control whether a mono- or di-substituted product is formed. researchgate.netnih.gov For instance, microwave-assisted syntheses have been employed to achieve selective mono- or di-aminations of 2,6-dibromopyridine by modifying the catalyst system and the presence of a base. nih.gov

The compound's reactivity is not limited to C-N coupling. The bromine atoms can also participate in other cross-coupling reactions, such as Suzuki and Stille couplings, to form C-C bonds, further expanding its synthetic utility. nih.govresearchgate.net This adaptability makes this compound a foundational component for building a diverse library of substituted pyridine compounds. chemimpex.com

Table 1: Selected Synthetic Transformations of 2,6-Dibromo-4-aminopyridine Derivatives

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Selective Monoamination | Amine, CuI/Ligand | 2-Bromo-6-amino-4-substituted pyridine | researchgate.netresearchgate.net |

| Diamination | Amine, CuI/DMPAO | 2,6-Diamino-4-substituted pyridine | nih.gov |

| Suzuki Coupling | Boronic Acid, Palladium Catalyst | 2,6-Diaryl-4-aminopyridine | nih.gov |

| Stille Coupling | Organostannane, Palladium Catalyst | 2,6-Diorganyl-4-aminopyridine | researchgate.net |

Synthesis of Biologically Active Heterocyclic Compounds

The pyridine nucleus is a "privileged structural motif" found in numerous pharmaceuticals and biologically active compounds. mdpi.com this compound serves as a key intermediate in the synthesis of various molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents. chemimpex.com Its structure allows for modifications that can lead to compounds with enhanced efficacy. chemimpex.com

The ability to selectively functionalize the 2 and 6 positions enables the construction of complex heterocyclic systems. For example, derivatives of this compound have been used to create novel pyridine-based compounds that exhibit significant antimicrobial activity against various bacterial and fungal strains. dntb.gov.ua The synthesis often involves using the dibromo-scaffold to build more elaborate structures, such as thienopyridines, which have shown promising results in antimicrobial assays. dntb.gov.ua Furthermore, the broader class of substituted pyridines, accessible from precursors like this compound, is explored for a wide range of medicinal applications, from herbicides and fungicides in agrochemicals to potential treatments for gastric diseases and malaria. chemimpex.commdpi.com

Development of Novel Polymers and Functional Materials

The unique electronic and structural properties of the pyridine ring, combined with the reactive handles provided by the bromine atoms and the amine group, make this compound an attractive monomer for the development of novel polymers and functional materials. chemimpex.comresearchgate.net These materials often exhibit enhanced properties such as improved thermal stability and chemical resistance. chemimpex.com

Porous Organic Polymers (POPs) are a class of materials with high surface areas and permanent porosity, making them suitable for applications in sensing, catalysis, and gas storage. rsc.org Introducing fluorescent units (chromophores) into the polymer network yields luminescent POPs, which are particularly useful for chemical sensing. nih.govresearchgate.net

While direct synthesis of POPs from this compound is not extensively detailed, its structure is analogous to building blocks commonly used for this purpose. Brominated aromatic compounds are frequently used as monomers in cross-coupling polymerization reactions (e.g., Suzuki or Heck coupling) to form extended π-conjugated systems. nih.govrsc.org The dibromo-functionality of this compound allows it to act as a linker, while the pyridine and amine moieties can impart fluorescence and provide sites for analyte interaction. Amine-functionalized POPs are known to be effective for applications like carbon dioxide capture and can be designed for selective chemical detection. rsc.orgresearchgate.net Therefore, this compound represents a promising, though not yet fully explored, candidate for constructing multifunctional luminescent POPs for sensing applications.

Beyond polymers, this compound is a precursor for a variety of specialty materials. chemimpex.com Its derivatives are employed in the creation of dyes and other advanced materials where the electronic properties of the substituted pyridine ring can be fine-tuned. chemimpex.com The ability to build complex, unsymmetrical molecules from this starting material is crucial for the field of advanced materials synthesis, where precise control over molecular structure is necessary to achieve desired bulk properties. researchgate.net

Precursor for Advanced Ligands in Coordination Chemistry

In coordination chemistry, ligands play a central role in determining the structure, reactivity, and properties of metal complexes. 2,6-Disubstituted pyridines are foundational components for a vast array of ligands used in organometallic catalysis and the formation of complex supramolecular structures. researchgate.net this compound is a valuable precursor for such advanced ligands because its bromine atoms can be replaced to introduce coordinating groups. google.com

Bipyridines are among the most widely used chelating ligands in coordination chemistry. nih.gov this compound can be used to synthesize substituted 2,2'-bipyridine (B1663995) ligands. This can be achieved through a homo-coupling reaction of a mono-substituted derivative or a cross-coupling reaction with another pyridine-based building block. nih.govresearchgate.net The resulting bipyridine ligand would feature an amino group at the 4-position, which can alter the electronic properties of the ligand or serve as a site for further functionalization, such as attaching the ligand to a larger scaffold.

For example, mono-aminated derivatives like 2-bromo-6-alkylaminopyridine can be synthesized and subsequently attached to a scaffolding molecule such as TREN (tris(2-aminoethyl)amine). nih.govgeorgiasouthern.edu This strategy leads to the formation of multidentate ligands designed to stabilize complex metal structures, such as extended metal atom chains (EMACs), which have potential applications in molecular electronics. nih.govgeorgiasouthern.edu The versatility of this compound as a starting material thus opens avenues for creating tailor-made ligands for specific applications in catalysis and materials science. google.com

Preparation of Terpyridine Derivatives

This compound serves as a crucial starting material in the synthesis of various substituted pyridine compounds. While direct routes to terpyridine derivatives from this specific amine are not extensively detailed in the provided research, the reactivity of the bromine atoms allows for cross-coupling reactions that are fundamental to building larger, multi-ring systems like terpyridines. The general strategy involves sequential or one-pot cross-coupling reactions where the bromine atoms at the C2 and C6 positions are substituted.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds. In a hypothetical synthesis, this compound could first undergo a selective coupling at one of the bromine positions with a pyridine-boronic acid derivative. The remaining bromine atom could then be coupled with another pyridine-containing molecule to construct the terpyridine backbone. The amino group at the 4-position can be retained or modified in subsequent steps to tune the electronic properties of the final terpyridine ligand.

Formation of Extended Metal Atom Chains (EMACs) Ligands

A significant application of 2,6-dibromopyridine, a precursor to this compound and its derivatives, is in the synthesis of ligands for Extended Metal Atom Chains (EMACs). nih.gov EMACs are of interest for their potential in molecular electronics due to their unique physical properties arising from direct magnetic exchange between metal atoms. nih.gov

Historically, 2,2'-dipyridylamine (B127440) (dpa) has been a common ligand for stabilizing trimetallic EMACs. nih.gov However, researchers have sought to create new structural motifs by modifying the ligand framework. 2,6-Diaminopyridines, which can be synthesized from 2,6-dibromopyridine, have emerged as a valuable class of ligands for this purpose. nih.gov

The synthesis of these ligands involves the controlled amination of 2,6-dibromopyridine. Selective mono- or di-amination can be achieved using microwave irradiation with water as the solvent. nih.gov For instance, mono-amination leads to 2-bromo-6-aminopyridines. These monoaminated intermediates can then be coupled to a scaffolding molecule like tris(2-aminoethyl)amine (B1216632) (TREN) to create multidentate ligands capable of supporting EMACs. nih.gov The use of a copper catalyst, such as a CuI/DMPAO system, can promote the di-amination of 2,6-dibromopyridine to yield symmetric 2,6-diaminopyridine (B39239) derivatives. nih.gov These resulting ligands provide a different coordination environment compared to traditional dpa ligands, leading to novel EMAC structures. nih.gov

Pyridine-Bridged Imidazole-Pyridine-Amino Acid Ligands

The synthesis of unsymmetrical 2,6-disubstituted pyridine-bridged compounds is a challenging yet important area of research due to their applications in pharmaceutical synthesis and organometallic catalysis. researchgate.net A protocol has been developed to introduce an amino acid and an imidazole (B134444) moiety at the 2 and 6 positions of a pyridine ring, creating asymmetric pyridine-bridged imidazole-pyridine-amino acid ligands. researchgate.net

This synthesis utilizes a selective copper-catalyzed C-N bond-forming reaction. Starting with 2,6-dibromopyridine, a selective mono-amination can be achieved with an amine, such as an amino acid ester. researchgate.netresearchgate.net This step is crucial as it leaves one bromine atom available for further functionalization. The reaction conditions, including the choice of copper source (e.g., CuI), ligand (e.g., 1,2-ethanediamine derivatives), and base, are optimized to favor the formation of the mono-substituted product over the di-substituted one. researchgate.net In the subsequent step, the remaining bromine atom can be reacted with an imidazole derivative, again through a copper- or palladium-catalyzed cross-coupling reaction, to yield the final asymmetric ligand. researchgate.net These pyridine-bridged ligands have been employed in ligand-assisted palladium-catalyzed C-H arylation of imidazoles. researchgate.net

V. Research in Medicinal and Agrochemical Chemistry

Utilization in Pharmaceutical Synthesis

In medicinal chemistry, 2,6-Dibromopyridin-4-amine serves as a crucial precursor in the development of new therapeutic agents. chemimpex.com The pyridine (B92270) core is a common scaffold in many bioactive molecules, and the bromine and amine substituents on this particular compound allow for diverse chemical transformations to generate novel drug candidates.

The unique chemical architecture of this compound makes it an important starting material for the synthesis of potential drug candidates. chemimpex.com Researchers utilize its reactive nature to construct more complex molecular frameworks. The bromine atoms can be replaced or coupled with other chemical groups through various cross-coupling reactions, while the amino group can be modified or used to build larger structures. This flexibility allows for the creation of diverse libraries of compounds for screening and development in drug discovery programs.

The development of specific enzyme inhibitors is a key strategy in modern medicine to combat a variety of diseases. Pyridine and pyrimidine-based compounds, for which this compound is a potential precursor, have been extensively investigated as inhibitors for several important enzyme classes.

Serine/Threonine (Ser/Thr) Kinases: These enzymes play a critical role in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.goved.ac.uk Research has focused on developing inhibitors for specific Ser/Thr kinases. For example, compounds targeting Interleukin-1 receptor-associated kinase 4 (IRAK4), a Ser/Thr kinase, have been synthesized from aminopyrimidine scaffolds. nih.gov The development of such inhibitors is a promising area of research for new anti-inflammatory therapies. nih.gov

Tissue Factor/Factor VIIa (TF/FVIIa) Complex: The TF/FVIIa complex is the primary initiator of the blood coagulation cascade, making it a significant target for anticoagulant therapies to prevent and treat thrombotic diseases. enamine.net Small molecule inhibitors targeting this complex are of great interest, and various heterocyclic scaffolds are being explored for this purpose.

| Target Enzyme Class | Therapeutic Area | Example Inhibitor Scaffolds |

| Ser/Thr Kinases (e.g., IRAK4) | Inflammation, Cancer | Aminopyrimidin-4-ones |

| Tissue Factor/Factor VIIa | Thrombosis, Coagulation Disorders | Heterocyclic compounds |

This compound is specifically noted as an intermediate in the synthesis of pharmaceuticals for oncology and inflammatory diseases. chemimpex.com

Anti-Cancer Drug Development: The pyridine and pyrimidine (B1678525) rings are core structures in numerous anti-cancer agents. nih.gov Pyrido[2,3-d]pyrimidines, for instance, have been investigated as kinase inhibitors that can suppress cancer cell proliferation. nih.gov The synthesis of novel pyrimidine derivatives continues to be an active area of research for identifying new compounds with potent cytotoxic activity against various cancer cell lines. chemicalbook.comresearchgate.net

Anti-Inflammatory Drug Development: The innate immune response is heavily mediated by signaling pathways involving kinases like IRAK4. nih.gov The development of inhibitors for such kinases is a key strategy for creating new anti-inflammatory drugs. Molecules derived from aminopyrimidine and related heterocyclic structures have shown potential in modulating the production of inflammatory cytokines, suggesting a therapeutic application in inflammatory conditions. nih.govnih.gov

Role in Agrochemical Formulations

In addition to its pharmaceutical applications, this compound is a building block in the agrochemical industry for producing compounds that protect crops and enhance yields. chemimpex.com

The pyridine ring is a fundamental component of a major class of herbicides known as pyridine herbicides. These compounds often mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weed species. Picolinic acid derivatives are a well-established family of auxin-mimicking herbicides. researchgate.net The synthesis of novel picolinates and related aminopyridine compounds is an ongoing effort to develop more effective and selective herbicides for modern agriculture. researchgate.net

The development of new fungicides is critical for managing plant diseases that can devastate crops. Pyrimidine-based structures are found in several commercial fungicides. Research into novel aminopyrimidine and aminonicotinate derivatives has led to the discovery of compounds with potent antifungal activity against a broad spectrum of plant pathogens. indianchemicalsociety.com These compounds often work by inhibiting essential fungal enzymes, providing a targeted approach to disease control.

| Agrochemical Class | Mode of Action | Example Compound Families |

| Herbicides | Synthetic Auxins | Picolinic Acid Derivatives |

| Fungicides | Enzyme Inhibition | Aminopyrimidines, Aminonicotinates |

Vi. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2,6-Dibromopyridin-4-amine. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and other key descriptors that govern the molecule's behavior.

The structure of this compound incorporates three key functional groups whose electronic effects collectively determine its properties: the pyridine (B92270) ring nitrogen, two bromine atoms, and an amino group. The nitrogen atom and the two bromine atoms are electron-withdrawing, decreasing the electron density of the aromatic ring through inductive effects. In contrast, the amino group at the 4-position is a strong electron-donating group, increasing the ring's electron density via a resonance effect. This opposition of effects creates a unique electronic landscape across the molecule.

Theoretical calculations can quantify these effects by mapping the electrostatic potential and calculating partial atomic charges. Such calculations would reveal a high electron density on the pyridine nitrogen and the amino nitrogen, and a lower electron density on the carbon atoms bonded to the bromine atoms. The interplay of these groups influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The amino group significantly raises the HOMO energy, making the molecule more susceptible to electrophilic attack than unsubstituted pyridine, while the bromine atoms lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

Several computed molecular properties for this compound are available from public databases, which are derived from computational methods. nih.govchemscene.com

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 251.91 g/mol | nih.govchemscene.com |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | chemscene.com |

| LogP | 2.1888 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

These descriptors provide a preliminary, computationally-derived insight into the molecule's physical properties and potential interactions.

Reaction Mechanism Predictions via Computational Modeling

Computational modeling is a critical tool for predicting and understanding the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify transition states, intermediates, and the associated energy barriers, providing a detailed pathway from reactants to products.

For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) of one or both bromine atoms. Experimental studies on the parent compound, 2,6-dibromopyridine (B144722), show that it readily undergoes C-N cross-coupling reactions with various amines. researchgate.net The presence of the electron-donating amino group at the 4-position in this compound modulates this reactivity, but the bromine atoms remain susceptible to substitution.

A theoretical study of an SNAr reaction on this molecule would typically involve the following steps:

Geometry Optimization: The ground state structures of the reactants (this compound and a nucleophile) are optimized to find their lowest energy conformations.

Transition State Search: Computational methods are used to locate the transition state structure for the reaction, which represents the highest energy point along the reaction coordinate. For an SNAr reaction, this would involve the formation of a Meisenheimer complex, a negatively charged intermediate.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

Structure-Reactivity Relationship Insights from Theoretical Studies

Theoretical studies are fundamental to understanding structure-reactivity relationships, explaining how the specific arrangement of atoms and functional groups in a molecule dictates its chemical reactivity. canterbury.ac.nz In this compound, the positions and electronic nature of the substituents on the pyridine ring create a distinct reactivity pattern.

The pyridine ring itself is electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom. This inherent property, combined with the strong inductive electron-withdrawal by the two bromine atoms at the 2- and 6-positions, makes the ring highly susceptible to nucleophilic attack. Conversely, the powerful electron-donating amino group at the 4-position counteracts this effect through resonance, pushing electron density into the ring.

This balance of effects leads to several reactivity insights:

Nucleophilic Substitution: The carbon atoms attached to the bromine (C2 and C6) are the most electrophilic sites and are activated towards nucleophilic substitution. The electron-withdrawing nature of the ring nitrogen and the adjacent bromine atom enhances this effect.

Electrophilic Substitution: The strong deactivating effect of the ring nitrogen and bromine atoms generally makes electrophilic aromatic substitution difficult. However, the activating and ortho-, para-directing amino group would direct any potential electrophilic attack to the C3 and C5 positions. Computational analysis of the molecule's electrostatic potential map would visualize these electron-rich and electron-poor regions.

Acidity/Basicity: The pyridine nitrogen is a basic site. The electron-withdrawing bromine atoms decrease its basicity compared to pyridine. The 4-amino group, being a base itself, can also be protonated. Quantum chemical calculations can predict the pKa values for both nitrogen atoms, determining which site is more likely to be protonated under acidic conditions.

General studies on substituted pyridines confirm that functionalization of the ring provides a regulatory handle on the electronic properties and, consequently, the reactivity of the molecule or its metal complexes. nih.gov The antiproliferative activity of various pyridine derivatives has been linked to the presence and positions of groups like -NH2, while halogen atoms were found to have a different impact. mdpi.com

Table 2: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Amino (-NH₂) | 4 | Strongly donating (resonance), weakly withdrawing (inductive) | Activates the ring for electrophilic substitution (directing to C3/C5); Increases electron density on the ring. |

| Bromo (-Br) | 2, 6 | Strongly withdrawing (inductive), weakly donating (resonance) | Deactivates the ring for electrophilic substitution; Activates the C2 and C6 positions for nucleophilic substitution. |

| Pyridine Nitrogen | 1 | Strongly withdrawing (inductive and resonance) | Deactivates the entire ring towards electrophilic attack; Activates ortho (C2, C6) and para (C4) positions for nucleophilic attack. |

Theoretical studies thus provide a framework for rationalizing the observed reactivity of this compound and for predicting its behavior in un-tested chemical environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dibromopyridin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of pyridine derivatives. For example, bromination of 4-aminopyridine using hydrobromic acid and iron catalysts under reflux (95°C, 16 hours) achieves high yields (~95%) . Solvent selection (e.g., dichloromethane or methanol) and stoichiometric ratios of brominating agents (e.g., NaBr or Br₂) are critical for minimizing side reactions. Column chromatography (silica gel, EtOAc/hexane gradients) is recommended for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H NMR (to confirm substitution patterns and amine protons) and HPLC (for purity assessment). For crystallographic validation, employ single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement), which is widely used for small-molecule structural analysis . Melting point consistency (e.g., 185–187°C for analogous compounds) and Rf values in TLC (e.g., 0.10 in EtOAc/hexane 1:3) provide additional validation .

Q. What solvent systems are suitable for solubility testing, and how do they affect reactivity?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction optimization. For 2,6-dihalopyridin-4-amine derivatives, solubility in methanol (high) and ethyl acetate (moderate) correlates with reaction efficiency in nucleophilic substitutions . Solvent polarity indices should guide choices for catalytic reactions (e.g., SNAr mechanisms).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites (e.g., C-Br bonds for Suzuki-Miyaura coupling). Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate with experimental data, such as coupling yields with aryl boronic acids .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting vs. X-ray crystallography)?

- Methodological Answer : Discrepancies between NMR and crystallography may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to detect equilibrium shifts. For crystallographic ambiguity, employ high-resolution data (≤ 0.8 Å) and SHELXL’s TWIN/BASF commands to model disorder or twinning . Cross-validate with IR spectroscopy (e.g., amine N-H stretches at ~3320 cm⁻¹) .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., methyl, methoxy) and assess inhibition profiles against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) . Use molecular docking (AutoDock Vina) to correlate steric bulk (e.g., Connolly surface area) with binding affinity. Compare IC₅₀ values from enzyme assays (e.g., fluorogenic substrates) .

Q. What experimental designs mitigate degradation during long-term stability studies?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. For light-sensitive brominated amines, use amber vials and inert atmospheres (N₂). Identify degradation products via LC-MS and optimize storage conditions (e.g., −20°C in desiccated environments) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.